3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
CAS No.: 177964-68-0
Cat. No.: VC0066246
Molecular Formula: C22H26FNO2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177964-68-0 |
|---|---|
| Molecular Formula | C22H26FNO2 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (E)-3-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal |
| Standard InChI | InChI=1S/C22H26FNO2/c1-14(2)21-18(7-6-12-25)20(16-8-10-17(23)11-9-16)19(13-26-5)22(24-21)15(3)4/h6-12,14-15H,13H2,1-5H3/b7-6+ |
| Standard InChI Key | HEGITGKZHDOFJZ-VOTSOKGWSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/C=O |
| SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
| Canonical SMILES | CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
Introduction
The compound 3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal is a synthetic organic molecule with potential applications in medicinal chemistry and material science. It is characterized by its unique pyridine-based structure, functionalized with fluorophenyl, methoxymethyl, and propenal groups. This article provides a detailed examination of its structure, properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the pyridine core: Typically achieved through cyclization reactions involving aldehydes or ketones with amines.
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Introduction of substituents: The fluorophenyl group could be added via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling). The methoxymethyl group may be introduced using methoxymethyl chloride under basic conditions.
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Propenal functionalization: Achieved through aldol condensation or similar methods to introduce the α,β-unsaturated aldehyde moiety.
Further details on synthesis would require experimental data or literature references specific to this compound.
Applications and Research Potential
This compound's structure suggests potential applications in various fields:
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Pharmaceutical Research:
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The fluorophenyl group is known to enhance bioactivity in drug molecules by improving metabolic stability and receptor binding affinity.
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The propenal moiety could serve as a reactive site for further functionalization or interaction with biological targets.
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Material Science:
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The compound's rigid aromatic structure and functional groups may make it suitable for use in designing advanced materials such as liquid crystals or organic semiconductors.
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Chemical Probes:
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Its unique combination of functional groups could make it a useful probe for studying enzyme interactions or chemical reactivity.
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Computational Data
Using PubChem's computational tools , the following descriptors were calculated:
| Descriptor | Value |
|---|---|
| LogP (Partition Coefficient) | High value expected due to hydrophobic substituents (fluorophenyl and isopropyl groups). |
| Polar Surface Area (PSA) | Moderate PSA due to the aldehyde and methoxy groups, enabling limited hydrogen bonding. |
Challenges and Considerations
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Stability:
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The propenal group may be prone to oxidation or polymerization under certain conditions.
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Methoxymethyl substituents can hydrolyze in acidic environments.
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Synthetic Complexity:
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Multi-step synthesis with precise control over reaction conditions is required to avoid side products.
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